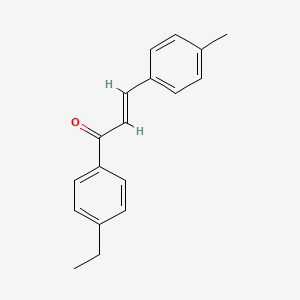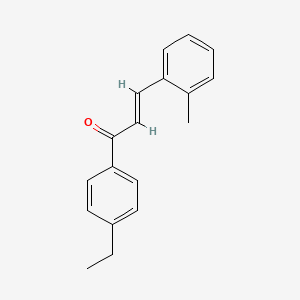
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as 2-ethyl-4-methyl-1-phenylprop-2-en-1-one, is a compound belonging to the class of organic compounds known as alkenes. It is a volatile, colorless liquid that has a sweet, floral odor. It is used as a flavoring agent in food and beverages, as well as in fragrances, perfumes, and cosmetics. It has also been studied for its potential use in medical and scientific research applications.
Mécanisme D'action
The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it is thought to have anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as cytokines and chemokines.
Biochemical and Physiological Effects
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been studied for its potential to produce biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of certain diseases and conditions. Additionally, it has been studied for its potential to protect against certain toxins and pollutants. Finally, it has been studied for its potential to act as a stimulant, modulator, and/or inhibitor of certain biochemical pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one in laboratory experiments include its relatively low cost, its low toxicity, and its ease of synthesis. Additionally, it can be used in a variety of experiments, including those that require the use of an antioxidant or anti-inflammatory agent. The main limitation of using this compound in laboratory experiments is its volatility; it is a volatile liquid and can easily evaporate, making it difficult to handle and store.
Orientations Futures
For the research of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one include further study of its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to protect against certain toxins and pollutants. Additionally, further research should be conducted to explore its potential to act as a stimulant, modulator, and/or inhibitor of certain biochemical pathways. Finally, further research should be conducted to explore its potential use in the synthesis of other organic compounds.
Méthodes De Synthèse
The synthesis of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be achieved through a variety of methods. The most common method involves the condensation of ethylbenzene and 4-methylphenol in the presence of a base catalyst. This reaction produces a mixture of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one and (2E)-1-(4-methylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one. The two compounds can then be separated by fractional distillation.
Applications De Recherche Scientifique
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been studied for its potential use in medical and scientific research applications. It has been found to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of certain diseases and conditions. Additionally, it has been studied for its potential use as a protective agent against certain toxins and pollutants. Finally, it has been studied for its potential use in the synthesis of other organic compounds.
Propriétés
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-8-11-17(12-9-15)18(19)13-10-16-6-4-14(2)5-7-16/h4-13H,3H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXDGDHSHHURPD-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)
![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)








![(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6356466.png)

